molecular formula C22H28FN3O B605260 N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide CAS No. 1445580-39-1

N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide

Cat. No. B605260
CAS RN: 1445580-39-1
M. Wt: 369.48
InChI Key: CBDPDVXPZYOIRM-UHFFFAOYSA-N
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Description

4-fluoro ABUTINACA is an analytical reference standard that is structurally similar to known synthetic cannabinoids. This product is intended for research and forensic applications.
AKB-48-F is a cannabinoid receptor agonist --- discontinued (DEA controlled substance).

Scientific Research Applications

  • Comprehensive Analytical Characteristics : A study by Dybowski et al. (2020) focused on the analytical features of a similar compound, N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, providing detailed analytical data useful for forensic, toxicological, and clinical purposes. This research is critical for the analytical identification of these types of compounds (Dybowski, Holowinski, Typek, & Dawidowicz, 2020).

  • Identification and Characterization : Jia et al. (2017) identified three cannabimimetic indazole and pyrazole derivatives in a clandestine laboratory, including compounds structurally similar to N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide. Their analysis provides a foundation for the identification and understanding of similar synthetic cannabinoids (Jia, Meng, Qian, Hua, Li, & Liu, 2017).

  • Metabolic Profiling : Li et al. (2018) explored the metabolism of several synthetic cannabinoids, emphasizing the need for biomonitoring studies to identify potential biomarkers for intake. Their research highlights the metabolic pathways and potential metabolites relevant to similar compounds (Li, Liu, Li, & Hua, 2018).

  • Isomeric Discrimination : A study by Asada et al. (2017) provided insights into the analytical differentiation of adamantyl positional isomers of synthetic cannabinoids. This research is significant for the correct identification and discrimination of compounds with structural similarities (Asada, Doi, Tagami, Takeda, & Sawabe, 2017).

  • Metabolite Identification : Holm et al. (2015) identified metabolites of a synthetic cannabinoid similar to N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide, which is crucial for clinical and forensic screening (Holm, Pedersen, Dalsgaard, & Linnet, 2015).

  • High-Resolution Mass Spectrometric Metabolite Profiling : Gandhi et al. (2015) characterized the hepatic metabolic pathways of STS-135, a synthetic cannabinoid, which is vital for documenting intake in clinical and forensic settings (Gandhi, Wohlfarth, Zhu, Pang, Castaneto, Scheidweiler, & Huestis, 2015).

properties

IUPAC Name

N-(1-adamantyl)-1-(4-fluorobutyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c23-7-3-4-8-26-19-6-2-1-5-18(19)20(25-26)21(27)24-22-12-15-9-16(13-22)11-17(10-15)14-22/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDPDVXPZYOIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343284
Record name 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide

CAS RN

1445580-39-1
Record name AKB-48-F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4F-ABINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE2A57W2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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